2-amino-6-ethyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
“2-amino-6-ethyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives with active carbonyl compounds . The starting materials 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester and 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile were used in the synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a benzothiophene ring, which is a bicyclic compound consisting of a benzene ring fused to a thiophene ring . The molecular weight of the compound is 300.42 g/mol .Chemical Reactions Analysis
The compound has been involved in reactions with active carbonyl compounds during its synthesis . Further details about its reactivity in other chemical reactions are not available in the retrieved sources.Physical and Chemical Properties Analysis
The compound has a molecular weight of 300.42 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the retrieved sources.Scientific Research Applications
Antibacterial and Antifungal Activities
Compounds similar to 2-amino-6-ethyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been found to exhibit antibacterial and antifungal activities. This has been observed in various derivatives of thiophene-3-carboxamide, indicating potential applications in developing new antimicrobial agents (Vasu et al., 2003) (Vasu et al., 2005).
Cytostatic, Antitubercular, and Anti-inflammatory Activities
Azomethine derivatives of this compound have been researched for their cytostatic, antitubercular, and anti-inflammatory properties. This suggests their potential use in the treatment of cancer, tuberculosis, and inflammation-related conditions (Chiriapkin et al., 2021).
Synthesis and Analysis for Medical Chemistry
Methods for the synthesis and analysis of substances in this series have been optimized, underlining the compound's relevance in medical chemistry and pharmaceutical science. This includes the identification of structure-activity relationships crucial for drug development (Chiriapkin et al., 2021).
Antimicrobial and Anti-inflammatory Agents
Certain Schiff bases derived from this compound exhibit promising antimicrobial and anti-inflammatory activities. This highlights its potential application in the development of new treatments for infections and inflammatory diseases (Narayana et al., 2006).
Antibiotic and Antibacterial Drug Synthesis
The compound has been used in the synthesis of new antibiotic and antibacterial drugs, showing effectiveness against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).
Antiarrhythmic, Serotonin Antagonist, and Antianxiety Activities
Novel derivatives synthesized from this compound have shown high activity as antiarrhythmic, serotonin antagonist, and antianxiety agents. This suggests its potential in treating a range of psychological and cardiac disorders (Amr et al., 2010).
Mechanism of Action
Target of Action
Similar compounds have been studied for their potential in proteomics research , suggesting that this compound may also interact with proteins or enzymes in the body.
Biochemical Pathways
Similar compounds have been shown to have potential effects on various biochemical pathways, including those involved in cancer cell proliferation .
Pharmacokinetics
Similar compounds have been shown to have desirable drug-likeness and oral bioavailability characteristics .
Result of Action
Similar compounds have been shown to exhibit significant cytotoxic activities , suggesting that this compound may also have potential anticancer effects.
Properties
IUPAC Name |
2-amino-6-ethyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-2-11-8-9-13-14(10-11)21-16(18)15(13)17(20)19-12-6-4-3-5-7-12/h3-7,11H,2,8-10,18H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTKNGUGMPXJMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501145993 |
Source
|
Record name | 2-Amino-6-ethyl-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501145993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
590353-68-7 |
Source
|
Record name | 2-Amino-6-ethyl-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=590353-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-6-ethyl-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501145993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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